Superior Crystallinity and Ease of Isolation vs. Glucose-Derived Diacetone Isomers
When the dimethyl thioacetal of D-mannose is reacted with acetone, it forms a single, crystalline 3,4:5,6-di-O-isopropylidene derivative. In contrast, under identical conditions, the D-glucose analog produces a mixture of a crystalline 3,4:5,6-di-O-isopropylidene derivative and a syrupy (non-crystalline) 2,3:5,6-di-O-isopropylidene isomer [1]. This difference is critical for isolation and purification, making the mannose-derived acetonide a far more reliable and scalable intermediate.
| Evidence Dimension | Product Consistency and Physical State |
|---|---|
| Target Compound Data | Forms a single, homogeneous crystalline product (3,4:5,6-di-O-isopropylidene derivative of mannose dimethyl thioacetal) |
| Comparator Or Baseline | D-Glucose dimethyl thioacetal forms a mixture of crystalline (3,4:5,6) and syrupy (2,3:5,6) di-O-isopropylidene isomers |
| Quantified Difference | Binary outcome: Crystalline (Mannose) vs. Crystalline/Syrupy Mixture (Glucose) |
| Conditions | Condensation of D-mannose and D-glucose dimethyl thioacetals with acetone; isolation and characterization of the resulting products |
Why This Matters
For procurement and process development, a product that reliably yields a crystalline intermediate simplifies purification, increases batch-to-batch consistency, and reduces the need for costly chromatographic separation, which is not the case for the glucose-derived mixture.
- [1] Curtis, E. J. C.; Jones, J. K. N. SOME OPEN-CHAIN DERIVATIVES OF GLUCOSE AND MANNOSE. Canadian Journal of Chemistry, 1960, 38(6), 890-895. DOI: 10.1139/v60-126. View Source
